

Physicochemical Properties of Gadoterate Meglumine: An In-depth Technical Guide

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Compound of Interest

Compound Name: Gadoterate Meglumine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoterate meglumine, a gadolinium-based contrast agent (GBCA), is a cornerstone of modern magnetic resonance imaging (MRI). Its efficacy and safety profile are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **gadoterate meglumine**, offering valuable data and methodological insights for researchers, scientists, and professionals involved in drug development.

Core Physicochemical Properties

Gadoterate meglumine is the salt of gadoteric acid, which is a macrocyclic ionic complex of gadolinium (Gd^{3+}) with 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA), and meglumine, an amino sugar derived from glucose.[1][2] The macrocyclic structure of the DOTA ligand tightly chelates the gadolinium ion, contributing to the high stability of the complex.[2]

Data Presentation

The quantitative physicochemical properties of **gadoterate meglumine** are summarized in the tables below for ease of reference and comparison.

Property	Value	References
Molecular Formula	C ₂₃ H ₄₂ GdN ₅ O ₁₃	[1]
Molecular Weight	753.9 g/mol	[1][3][4]
Appearance	White to off-white crystalline powder	
Solubility	Freely soluble in water; Insoluble in organic solvents	

Table 1: General Physicochemical Properties of **Gadoterate Meglumine**

Parameter	Value	Conditions	References
Osmolality	1350 mOsm/kg water	-	[1][5]
Viscosity	3.4 mPa·s	at 20 °C	[1][5]
2.4 mPa·s	at 37 °C	[1][5]	
pH of Solution	6.5 - 8.0	-	[4]

Table 2: Physicochemical Properties of **Gadoterate Meglumine** Solution (0.5 mmol/mL)

Parameter	Value	References
Thermodynamic Stability Constant (log K _{therm})	25.6	[4][6]
Conditional Stability Constant (log K _{cond} at pH 7.4)	19.3	[4][6]

Table 3: Stability Constants of Gadoterate

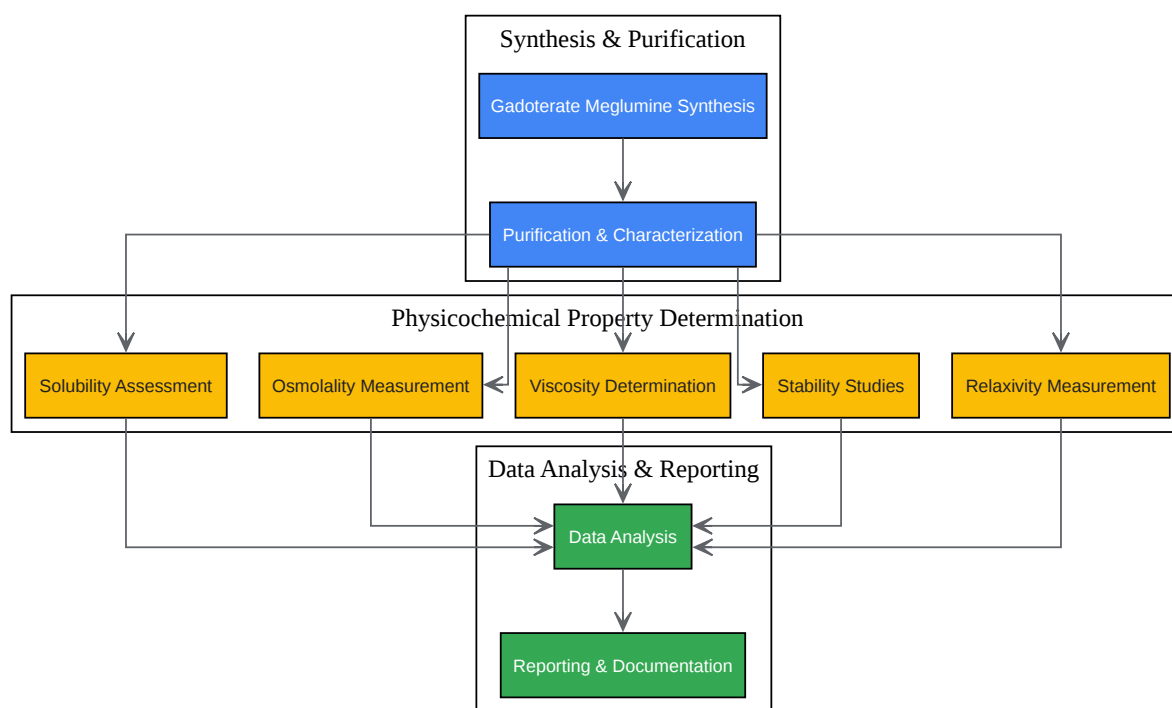
Relaxivity	Value (L mmol ⁻¹ s ⁻¹)	Magnetic Field Strength	Medium	Temperature	References
r ₁	3.4 - 3.8	1.5 T	-	-	[7]
3.6	0.5 T	Water	37 °C	[5]	
3.9 ± 0.2	1.5 T	Human Whole Blood	37 °C	[8]	
3.4 ± 0.4	3 T	Human Whole Blood	37 °C	[8]	
2.8 ± 0.4	7 T	Human Whole Blood	37 °C	[8]	
r ₂	4.3	0.5 T	Water	37 °C	[5]

Table 4: Relaxivity of **Gadoterate Meglumine**

Mandatory Visualizations

The following diagrams illustrate the chemical structure of **gadoterate meglumine** and a generalized workflow for its physicochemical characterization.

Caption: Chemical Structure of **Gadoterate Meglumine**.



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Caption: Physicochemical Characterization Workflow.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of **gadoterate meglumine** are outlined below. These protocols are based on established principles and methods cited in the literature. Specific parameters may require optimization based on the available instrumentation and laboratory conditions.

Solubility Determination

The solubility of **gadoterate meglumine** is determined by preparing a saturated solution and measuring the concentration of the dissolved substance.

- Principle: A saturated solution is a state of equilibrium where the maximum amount of solute has dissolved in a solvent at a given temperature.
- Methodology:
 - An excess amount of **gadoterate meglumine** powder is added to a known volume of the solvent (e.g., water) in a sealed container.
 - The mixture is agitated at a constant temperature (e.g., 25 °C and 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The suspension is then filtered to remove the undissolved solid.
 - The concentration of **gadoterate meglumine** in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the gadolinium content.
 - The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Osmolality Measurement

The osmolality of a **gadoterate meglumine** solution is a measure of the total number of dissolved particles per unit mass of solvent.

- Principle: The osmolality is determined by measuring a colligative property of the solution, typically freezing point depression. The freezing point of a solution is lower than that of the pure solvent, and this depression is directly proportional to the molal concentration of all solute particles.
- Methodology:
 - A freezing point depression osmometer is calibrated using standard solutions of known osmolality.

- A small, precise volume of the **gadoterate meglumine** solution is placed in the measurement chamber of the osmometer.
- The sample is supercooled and then induced to freeze.
- The instrument measures the freezing point of the solution.
- The osmolality is calculated from the freezing point depression and expressed in osmoles per kilogram of solvent (Osm/kg) or milliosmoles per kilogram (mOsm/kg).^{[9][10]}

Viscosity Determination

The viscosity of a **gadoterate meglumine** solution, a measure of its resistance to flow, is an important parameter for injectability.

- Principle: Viscosity is measured using a viscometer, which determines the force required to move a surface relative to another surface separated by the fluid.
- Methodology:
 - A calibrated viscometer (e.g., a cone and plate or a capillary viscometer) is used.
 - The temperature of the **gadoterate meglumine** solution is controlled at physiologically relevant temperatures (e.g., 20 °C and 37 °C).
 - The solution is introduced into the viscometer.
 - The instrument measures the shear stress at a given shear rate, or the time it takes for a given volume of the fluid to flow through a capillary.
 - The viscosity is calculated and typically expressed in millipascal-seconds (mPa·s) or centipoise (cP).

Stability Assessment

The stability of **gadoterate meglumine** is crucial for its safety and efficacy, and it is assessed in terms of both thermodynamic and kinetic stability.

- Thermodynamic Stability:
 - Principle: The thermodynamic stability constant (K_{therm}) quantifies the equilibrium between the gadolinium ion and the DOTA ligand. A higher K_{therm} indicates a more stable complex.[\[11\]](#)
 - Methodology (Potentiometric Titration):
 - A solution of the DOTA ligand is titrated with a standardized solution of a strong base in the presence and absence of gadolinium ions.
 - The pH of the solution is monitored throughout the titration.
 - The titration curves are used to calculate the protonation constants of the ligand and the stability constant of the gadolinium complex using specialized software.[\[12\]](#)
- Kinetic Stability:
 - Principle: Kinetic stability refers to the rate at which the gadolinium complex dissociates. For macrocyclic chelates like gadoterate, this dissociation is extremely slow under physiological conditions. The kinetic inertness is often challenged under acidic conditions to accelerate the dissociation for measurement purposes.
 - Methodology (HPLC-based):
 - A solution of **gadoterate meglumine** is incubated under specific conditions (e.g., varying pH, temperature, or in the presence of competing metal ions like Zn^{2+}).[\[13\]](#)
 - Aliquots are taken at different time points.
 - The concentration of intact **gadoterate meglumine** and the potential presence of free gadolinium or the free DOTA ligand are quantified using a validated stability-indicating HPLC method.[\[3\]](#)
 - The rate of dissociation can then be calculated.

Relaxivity Measurement (r_1 and r_2)

Relaxivity is a measure of the efficiency of a contrast agent in enhancing the relaxation rates of water protons.

- Principle: The longitudinal (r_1) and transverse (r_2) relaxivities are determined by measuring the T_1 and T_2 relaxation times of water protons in solutions containing different concentrations of the contrast agent. The relaxation rates ($R_1 = 1/T_1$ and $R_2 = 1/T_2$) are linearly proportional to the concentration of the contrast agent, and the slopes of the lines give the relaxivities.^[4]
- Methodology (NMR/MRI):
 - A series of phantoms containing **gadoterate meglumine** solutions at various known concentrations in a relevant medium (e.g., water, plasma, or blood) are prepared.
 - The phantoms are placed in the NMR spectrometer or MRI scanner, and the temperature is maintained at a constant value (e.g., 37 °C).
 - For r_1 : The T_1 relaxation times are measured using an inversion-recovery pulse sequence with a range of inversion times (TI).
 - For r_2 : The T_2 relaxation times are measured using a spin-echo pulse sequence with multiple echo times (TE).
 - The relaxation rates (R_1 and R_2) are calculated for each concentration.
 - R_1 and R_2 are plotted against the concentration of **gadoterate meglumine**.
 - The slopes of the resulting linear plots correspond to the r_1 and r_2 relaxivities, respectively, and are expressed in units of $L\text{ mmol}^{-1}\text{ s}^{-1}$.^[14]

Conclusion

The physicochemical properties of **gadoterate meglumine**, particularly its high stability and relaxivity, are fundamental to its function as a safe and effective MRI contrast agent. This technical guide provides a consolidated resource of its key characteristics and the experimental methodologies used for their determination. A thorough understanding of these properties is

essential for the continued development of advanced contrast agents and for ensuring patient safety in clinical practice.

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